N-(4-bromo-2-methylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Description
This compound features a quinazolin-4-one core substituted with a 4-bromophenyl group at position 3 and a sulfanyl-acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 4-bromo-2-methylphenyl group. The dual bromine substituents enhance lipophilicity and electronic effects, which may influence binding affinity and metabolic stability .
Properties
CAS No. |
760204-21-5 |
|---|---|
Molecular Formula |
C23H17Br2N3O2S |
Molecular Weight |
559.3 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H17Br2N3O2S/c1-14-12-16(25)8-11-19(14)26-21(29)13-31-23-27-20-5-3-2-4-18(20)22(30)28(23)17-9-6-15(24)7-10-17/h2-12H,13H2,1H3,(H,26,29) |
InChI Key |
QSIFXCGLWCHGDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Biological Activity
N-(4-bromo-2-methylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological significance, and mechanisms of action, supported by data tables and recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C25H21Br2N3O2S2. Its structure includes a quinazoline core, which is known for various pharmacological activities, coupled with a brominated phenyl ring that enhances its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 525.32 g/mol |
| CAS Number | 476484-25-0 |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the quinazoline ring : This is achieved through cyclization reactions involving appropriate anilines and carbonyl compounds.
- Bromination : The introduction of bromine at specific positions on the phenyl rings enhances the compound's reactivity.
- Thioether formation : The sulfanyl group is introduced through nucleophilic substitution reactions.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains using the minimum inhibitory concentration (MIC) method.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| N-(4-bromo...) | 12 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The Sulforhodamine B (SRB) assay revealed promising results.
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF7 | 10 | N-(4-bromo...) |
| HeLa | 15 | N-(4-bromo...) |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Intercalation with DNA : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.
Case Studies
-
Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the quinazoline moiety significantly enhanced activity.
"The presence of electron-withdrawing groups like bromine was found to be crucial for enhancing antimicrobial potency" .
-
Anticancer Screening : Another investigation focused on the anticancer properties of related compounds, revealing that derivatives with specific substitutions exhibited higher cytotoxicity against breast cancer cell lines.
"Compounds with halogen substitutions showed increased binding affinity to estrogen receptors" .
Comparison with Similar Compounds
Halogen Substitution Variations
Substituent Position and Steric Effects
Core Scaffold Modifications
- N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide (): Replaces the quinazolinone core with a 1,2,4-triazole ring. The triazole’s planar structure and nitrogen-rich environment enhance π-π stacking and hydrogen-bonding interactions, differing from quinazolinone’s fused bicyclic system .
Molecular Properties
Key Research Findings
- Halogen Effects : Bromine’s polarizability enhances van der Waals interactions in hydrophobic enzyme pockets compared to chlorine or fluorine .
- Steric Considerations : Methyl groups (e.g., 3,4-dimethylphenyl) improve solubility but may reduce target affinity compared to halogenated analogs .
- Scaffold Flexibility: Quinazolinone derivatives generally exhibit better kinase inhibition than triazole-based compounds due to rigid planar structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
